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Compound of Interest

Compound Name: LP-360924

CAS No.: 1984787-69-0

Cat. No.: B608642

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available information, a specific, peer-reviewed, and published

synthesis pathway for LP-360924, also known as 2-((3-methoxy-5-

(trifluoromethyl)benzyl)amino)pyrimidine-4,6-diol, has not been identified in publicly accessible

scientific literature or patents. Therefore, this document presents a scientifically plausible and

logical synthetic route based on established chemical principles and analogous reactions

reported for structurally similar compounds. This guide is intended for informational and

research purposes only.

Introduction
LP-360924 belongs to the aminopyrimidine class of compounds, a scaffold of significant

interest in medicinal chemistry due to its wide range of biological activities. Aminopyrimidine

derivatives have been investigated for their potential as anticancer, antimicrobial, antiviral, and

anti-inflammatory agents.[1][2][3] The structural features of LP-360924, including the

substituted benzylamine moiety and the pyrimidine-4,6-diol core, suggest its potential as a

modulator of biological pathways, possibly as an inhibitor of kinases or other enzymes. The
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trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.

This guide provides a detailed, step-by-step proposed synthesis of LP-360924, designed to be

a valuable resource for researchers in drug discovery and development.

Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of LP-360924 suggests that the molecule can be constructed

from two key fragments: the 2-amino-4,6-dichloropyrimidine core and the 3-methoxy-5-

(trifluoromethyl)benzylamine side chain. The final bond formation would likely be a nucleophilic

aromatic substitution, followed by hydrolysis of the chloro groups to the desired hydroxyls.

LP-3609242-((3-methoxy-5-(trifluoromethyl)benzyl)amino)-4,6-dichloropyrimidine Hydrolysis

2-Amino-4,6-dichloropyrimidine Nucleophilic Aromatic Substitution

3-Methoxy-5-(trifluoromethyl)benzylamine

Nucleophilic Aromatic Substitution

2-Amino-4,6-dihydroxypyrimidine Chlorination

Guanidine Condensation

Malonic Acid Derivative

Condensation

3,5-Bis(trifluoromethyl)bromobenzene

Click to download full resolution via product page

Caption: Retrosynthetic analysis of LP-360924.

Proposed Synthesis Pathway
The proposed synthesis of LP-360924 is a multi-step process, beginning with the construction

of the pyrimidine core, followed by the synthesis of the benzylamine side chain, their

subsequent coupling, and a final hydrolysis step.
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Step 1: Pyrimidine Core Synthesis

Step 2: Chlorination

Step 3: Side Chain Synthesis

Step 4: Coupling Reaction Step 5: HydrolysisGuanidine 2-Amino-4,6-dihydroxypyrimidine

Diethyl Malonate

2-Amino-4,6-dichloropyrimidinePOCl3

2-((3-methoxy-5-(trifluoromethyl)benzyl)amino)-4,6-dichloropyrimidine

3-Methoxy-5-(trifluoromethyl)benzyl alcohol 3-Methoxy-5-(trifluoromethyl)benzyl halideHalogenation 3-Methoxy-5-(trifluoromethyl)benzylamineAmination

LP-360924H2O, Acid/Base
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Caption: Proposed multi-step synthesis of LP-360924.

Part 1: Synthesis of the Pyrimidine Core and Side
Chain
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
The pyrimidine core can be synthesized via a condensation reaction between guanidine and a

malonic acid diester, a well-established method for forming the pyrimidine ring.[4]

Protocol:

To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride.

Stir the mixture for a short period to allow for the formation of free guanidine.

Slowly add diethyl malonate to the reaction mixture.

Reflux the mixture for several hours.

After cooling, the precipitated sodium salt of the product is dissolved in water.
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Neutralize the solution with acetic acid to precipitate the 2-amino-4,6-dihydroxypyrimidine.[4]

Filter, wash with water and ethanol, and dry the product.

Causality of Experimental Choices: The use of a strong base like sodium ethoxide is crucial for

the deprotonation of the guanidine hydrochloride and to catalyze the condensation reaction.

Ethanol is a suitable solvent that allows for the reaction to be carried out at reflux temperature,

accelerating the rate of reaction.[4] Neutralization with a weak acid like acetic acid ensures the

selective precipitation of the product while keeping the unreacted guanidine in solution.[4]

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine
The dihydroxy-pyrimidine is then converted to the more reactive dichloro-pyrimidine, a key

intermediate for the subsequent coupling reaction. This is typically achieved using a strong

chlorinating agent like phosphorus oxychloride (POCl₃).[5][6][7]

Protocol:

Suspend 2-amino-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride.

Add an acid-trapping agent, such as triethylamine or N,N-dimethylaniline, to the mixture.[7]

[8]

Heat the reaction mixture at a temperature between 50-80°C for several hours.[6][7]

After the reaction is complete, carefully remove the excess phosphorus oxychloride under

reduced pressure.

The residue is then cautiously added to ice-water.

Neutralize the aqueous solution with a base (e.g., NaOH) to a pH of approximately 2.5-4 to

precipitate the product.[7]

Filter, wash with water, and dry to obtain 2-amino-4,6-dichloropyrimidine.

Causality of Experimental Choices: Phosphorus oxychloride serves as both the chlorinating

reagent and the solvent in some procedures.[7] The addition of an amine base is necessary to

neutralize the HCl generated during the reaction, driving the reaction to completion.[7][8] The
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temperature is controlled to prevent side reactions and decomposition.[8] The workup

procedure involving quenching with ice-water and controlled neutralization is critical for the safe

decomposition of excess POCl₃ and for the selective precipitation of the desired product.[7]

Step 3: Synthesis of 3-Methoxy-5-
(trifluoromethyl)benzylamine
The synthesis of the benzylamine side chain can be approached from 3,5-

bis(trifluoromethyl)benzyl alcohol, which can be synthesized from the corresponding Grignard

reagent and paraformaldehyde.[9]

Protocol for 3-Methoxy-5-(trifluoromethyl)benzyl alcohol:

A more direct precursor would be 3-methoxy-5-(trifluoromethyl)benzoic acid, which can be

reduced to the corresponding alcohol. A related methylation of a hydroxybenzoic acid is

described in a patent.[10]

Assuming the availability of 3-methoxy-5-(trifluoromethyl)benzoic acid, it can be reduced to

the benzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in

an anhydrous ether solvent.

Protocol for 3-Methoxy-5-(trifluoromethyl)benzylamine:

The synthesized 3-methoxy-5-(trifluoromethyl)benzyl alcohol is first converted to the

corresponding benzyl halide (e.g., bromide or chloride) using a halogenating agent like PBr₃

or SOCl₂.

The resulting benzyl halide is then subjected to an amination reaction. This can be achieved

through various methods, such as the Gabriel synthesis or by direct reaction with ammonia

or a protected form of ammonia, followed by deprotection.

Part 2: Assembly of LP-360924 and Final Hydrolysis
Step 4: Coupling of 2-Amino-4,6-dichloropyrimidine and
3-Methoxy-5-(trifluoromethyl)benzylamine
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This key step involves a nucleophilic aromatic substitution (SNAr) reaction where the amino

group of the benzylamine displaces one of the chlorine atoms on the pyrimidine ring.[11][12]

Protocol:

Dissolve 2-amino-4,6-dichloropyrimidine and 3-methoxy-5-(trifluoromethyl)benzylamine in a

suitable polar aprotic solvent such as ethanol, methanol, or DMF.[12][13]

Add a non-nucleophilic base, such as triethylamine or sodium hydroxide, to the reaction

mixture to act as an acid scavenger.[11][12]

Stir the reaction at room temperature or with gentle heating for several hours, monitoring the

progress by TLC.[12]

Upon completion, the reaction mixture is worked up by adding water to precipitate the crude

product.

The product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices: The use of a polar solvent helps to dissolve the reactants

and facilitate the SNAr reaction. The base is essential to neutralize the HCl formed during the

substitution, preventing the protonation of the benzylamine and deactivation of the nucleophile.

[11] The reaction temperature is kept moderate to control the regioselectivity and prevent the

substitution of the second chlorine atom, although some disubstituted product may form.

Note on Regioselectivity: The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring

are electronically equivalent. Therefore, the initial substitution is likely to occur at either

position, leading to a single monosubstituted product. Controlling the stoichiometry of the

reactants (using a 1:1 molar ratio of the dichloropyrimidine and the benzylamine) is important to

minimize the formation of the disubstituted byproduct.

Step 5: Hydrolysis to LP-360924
The final step is the conversion of the remaining chloro group on the pyrimidine ring to a

hydroxyl group to yield the final product, LP-360924. This can be achieved by hydrolysis under

acidic or basic conditions.
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Protocol:

The mono-substituted chloropyrimidine from the previous step is dissolved in a suitable

solvent, such as an aqueous alcohol or dioxane.

The solution is treated with an acid (e.g., HCl) or a base (e.g., NaOH) and heated to reflux

for several hours.

The progress of the hydrolysis is monitored by TLC.

After completion, the reaction mixture is cooled and neutralized to precipitate the final

product, LP-360924.

The product is then filtered, washed, and dried.

Causality of Experimental Choices: The choice between acidic or basic hydrolysis will depend

on the stability of the rest of the molecule under these conditions. Both methods can effectively

replace the chlorine atom with a hydroxyl group. Heating is typically required to drive the

hydrolysis to completion.

Quantitative Data Summary
Reactant/Product Molecular Formula Molar Mass ( g/mol )

Guanidine Hydrochloride CH₆ClN₃ 95.53

Diethyl Malonate C₇H₁₂O₄ 160.17

2-Amino-4,6-

dihydroxypyrimidine
C₄H₅N₃O₂ 127.10

Phosphorus Oxychloride POCl₃ 153.33

2-Amino-4,6-dichloropyrimidine C₄H₃Cl₂N₃ 163.99

3-Methoxy-5-

(trifluoromethyl)benzylamine
C₉H₁₀F₃NO 205.18

LP-360924 C₁₂H₁₁F₃N₄O₃ 316.24
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Biological Context and Potential Mechanism of
Action
While the specific biological activity of LP-360924 is not publicly documented, its structural

similarity to other biologically active aminopyrimidines allows for some informed speculation.

Many 2,4-diamino-5-benzylpyrimidine derivatives are known inhibitors of dihydrofolate

reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids.[14]

[15][16] These compounds often exhibit antimicrobial and anticancer properties.[14][15][16]

The broader class of aminopyrimidines has shown a wide array of pharmacological effects,

including antibacterial, antifungal, and antiviral activities.[3][17][18] It is plausible that LP-
360924 could also interact with enzymes such as kinases, where the pyrimidine scaffold can

act as a hinge-binding motif. Further biological evaluation is necessary to elucidate the precise

mechanism of action and therapeutic potential of LP-360924.

Conclusion
This technical guide outlines a plausible and scientifically grounded synthetic pathway for the

preparation of LP-360924. The proposed route is based on well-established chemical

transformations and supported by analogous procedures found in the scientific literature. By

providing detailed protocols and explaining the rationale behind the experimental choices, this

guide aims to be a valuable resource for researchers interested in the synthesis and further

investigation of LP-360924 and related aminopyrimidine derivatives. It is important to reiterate

that this is a proposed synthesis, and optimization of each step would be necessary to achieve

good yields and purity of the final compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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